6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1018441-04-7
Cat. No.: VC3273372
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018441-04-7 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 6-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | KJXPUJRWZZKHCZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3 |
Introduction
6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of both pyrrole and pyridine rings. The presence of a benzyloxy group at the 6-position enhances its chemical properties and potential applications, particularly in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common synthetic routes include various condensation and substitution reactions that require careful control of conditions to achieve high yields and purity.
Synthesis Overview
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Starting Materials: Pyrrolo[2,3-b]pyridine derivatives can be synthesized from appropriate precursors such as pyrrole and pyridine derivatives.
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Reaction Conditions: The benzyloxy group can be introduced through nucleophilic substitution reactions, often requiring a base and suitable solvents.
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Purification: Final purification is typically achieved through chromatography or crystallization techniques.
Biological Activities and Applications
Derivatives of pyrrolo[2,3-b]pyridines, including 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, have been studied for their significant biological activities. These compounds are known to inhibit specific kinases involved in tumor growth, making them potential candidates for therapeutic applications in oncology.
Potential Therapeutic Uses
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Cancer Research: Inhibition of kinases involved in tumor growth suggests potential applications in cancer therapy.
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Medicinal Chemistry: The compound's structure allows for modification to target various biological pathways, enhancing its utility in drug discovery.
Spectral Data
| Spectral Method | Expected Signals |
|---|---|
| NMR | Signals indicative of aromatic protons and the benzyloxy group. |
| IR | Absorption bands corresponding to C-N, C=C, and C-O bonds. |
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